molecular formula C18H21N3 B8691778 2-(4-Heptylphenyl)pyrimidine-5-carbonitrile CAS No. 59855-47-9

2-(4-Heptylphenyl)pyrimidine-5-carbonitrile

Cat. No. B8691778
CAS RN: 59855-47-9
M. Wt: 279.4 g/mol
InChI Key: YOHHRYUEXZWDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04066570

Procedure details

5.2 G. of 4-chloro-5-cyano-2-(4-n-heptylphenyl)-pyrimidine are reacted in 220 ml. of 50% dioxane with 19.3 g. of pre-treated zinc dust and worked up after the reaction in a manner analogous to that described in Example 13. There is obtained 5-cyano-2-(4-n-heptylphenyl)-pyrimidine having a melting point of 96.3° C. (smectic) and clearing point 109.0° C. The substance is identical with the compound obtained according to Example 11.
Name
4-chloro-5-cyano-2-(4-n-heptylphenyl)-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:12][CH:11]=2)[N:3]=1>[Zn].O1CCOCC1>[C:8]([C:7]1[CH:2]=[N:3][C:4]([C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:12][CH:11]=2)=[N:5][CH:6]=1)#[N:9]

Inputs

Step One
Name
4-chloro-5-cyano-2-(4-n-heptylphenyl)-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC=C1C#N)C1=CC=C(C=C1)CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after the reaction in a manner analogous to

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=NC(=NC1)C1=CC=C(C=C1)CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.